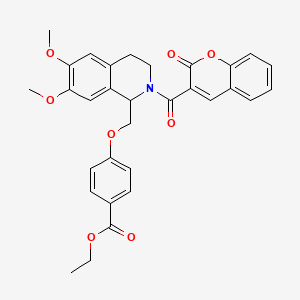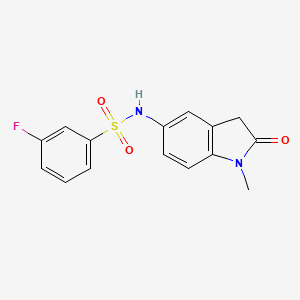
3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of indole . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-oxoindoline-based acetohydrazides as antitumor agents has been described . Another study reported the synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of methyl (Z)-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate was reported .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, they have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A variety of benzenesulfonamide derivatives, including those related to "3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide," have been synthesized and evaluated for their biological activities. These compounds have shown promising antimicrobial, anticancer, and antiviral properties. For instance, compounds synthesized in the study by Kumar et al. (2014) demonstrated significant antimicrobial and anticancer activities, with some being more active than standard drugs like carboplatin against certain cell lines, indicating their potential in therapeutic applications (Kumar et al., 2014).
COX-2 Inhibition
Another research focus is the development of selective cyclooxygenase-2 (COX-2) inhibitors. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and identified compounds with potent COX-2 inhibitory effects, highlighting the role of fluorine atoms in enhancing selectivity and potency. Such inhibitors have therapeutic potential in conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Enantioselective Fluorination
Research by Yasui et al. (2011) introduced a novel electrophilic fluorinating reagent, aiming to improve the enantioselectivity of fluorination reactions. This has implications for the synthesis of enantiomerically pure compounds, which are crucial in drug development and other areas of chemistry (Yasui et al., 2011).
Carbonic Anhydrase Inhibition
Some derivatives have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Eldehna et al. (2017) synthesized a series of compounds and found that they were effective inhibitors of certain carbonic anhydrase isoforms, suggesting potential applications in treating diseases like glaucoma or certain cancers (Eldehna et al., 2017).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The optimization strategy for designing and synthesizing new series of 2-oxindole conjugates, which this compound is a part of, has been discussed .
Result of Action
It is known that indole derivatives have diverse biological activities . For example, some indole derivatives have shown notable cytotoxicity toward human cancer cell lines .
Action Environment
It is known that the synthesis of indole derivatives involves various factors, including the nature of the substituents and the reaction conditions .
Propiedades
IUPAC Name |
3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-18-14-6-5-12(7-10(14)8-15(18)19)17-22(20,21)13-4-2-3-11(16)9-13/h2-7,9,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVJHSNHRIPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2608989.png)
![6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2608991.png)
![Ethyl 4-(2-{2,4-dioxo-3-[4-(propylcarbamoyl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2608993.png)



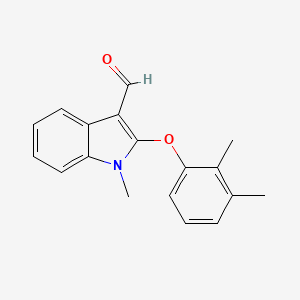
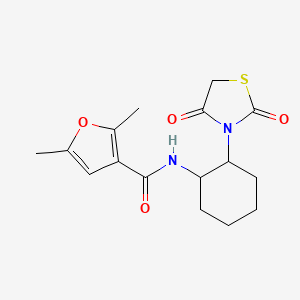
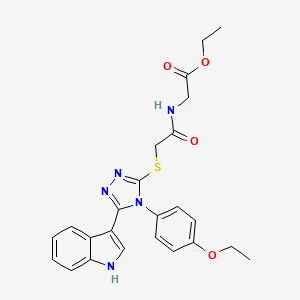
![2-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2609002.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2609005.png)
![N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2609008.png)
![4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2609010.png)
